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Abstract: Tazbentetol (formerly SPG302) is a first-in-class, orally bioavailable, and blood-brain

barrier-penetrating small molecule in clinical development by Spinogenix, Inc. It is a third-

generation pegylated benzothiazole derivative designed as a regenerative therapy for

neurodegenerative and neuropsychiatric diseases. Tazbentetol's unique mechanism of action

focuses on restoring lost glutamatergic synapses, the critical connections between neurons

essential for cognitive and motor functions. This technical guide provides a comprehensive

overview of the pharmacological profile of Tazbentetol, summarizing available preclinical and

clinical data, experimental methodologies, and its proposed signaling pathway.

Introduction
Synaptic loss is a key pathological hallmark and a major driver of cognitive and functional

decline in a range of neurological disorders, including Alzheimer's disease (AD) and

Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Current therapeutic strategies for these conditions

often focus on slowing disease progression with modest effects.[4] Tazbentetol (SPG302)

represents a novel therapeutic paradigm by aiming to regenerate synapses, thereby offering

the potential to reverse deficits and restore neuronal function.[1][4] Preclinical studies have

demonstrated its ability to reverse synaptic and cognitive deficits in animal models, and it is

currently being evaluated in Phase 2 clinical trials for AD (NCT06427668), ALS

(NCT05882695), and schizophrenia (NCT06442462).[1][5][6]
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Tazbentetol's primary mechanism of action is the induction of synaptogenesis, specifically the

formation of new glutamatergic synapses.[1][7] It targets an undisclosed regulator of the F-actin

cytoskeleton.[1] The dynamic polymerization of actin is fundamental to the formation and

structural plasticity of dendritic spines, the primary location of excitatory synapses.[8][9] By

modulating this pathway, Tazbentetol promotes the formation of new dendritic spines, leading

to an increased density of functional synapses.[1][2] This regenerative activity has been

observed to occur rapidly, within hours in vitro and within weeks of daily dosing in vivo.[5]

Proposed Signaling Pathway
While the direct molecular target of Tazbentetol is proprietary, its activity converges on the

regulation of the F-actin cytoskeleton, a critical process for dendritic spine formation and

maturation. The diagram below illustrates a generalized signaling cascade known to be

involved in this process. Tazbentetol is hypothesized to positively modulate a key regulator

within this pathway to promote the assembly of F-actin and subsequent synaptogenesis.
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Caption: Proposed signaling pathway for Tazbentetol (SPG302)-induced synaptogenesis.

Non-Clinical Pharmacology
In Vitro Studies
In vitro experiments have shown that Tazbentetol and its prototypes promote the formation of

new dendritic spine synapses within hours of application.[5]
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In Vivo Animal Studies
The primary non-clinical in vivo data comes from a study using the 3xTg-AD mouse model of

Alzheimer's disease.[2][10]

Table 1: Summary of In Vivo Preclinical Study in 3xTg-AD Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34738197/
https://www.researchgate.net/publication/355918510_SPG302_Reverses_Synaptic_and_Cognitive_Deficits_Without_Altering_Amyloid_or_Tau_Pathology_in_a_Transgenic_Model_of_Alzheimer's_Disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details Reference

Model

Triple-transgenic mouse model

of Alzheimer's disease (3xTg-

AD)

[2]

Dosing

3 and 30 mg/kg, administered

via intraperitoneal (i.p.)

injection once daily for 4

weeks.

[2][10]

Key Findings

- Restored Synaptic Density:

Reversed large deficits (~35-

50%) in dendritic spine density

in the hippocampus to levels

comparable to wild-type

controls.[2] - Increased

Postsynaptic Proteins:

Significantly increased the

expression of key postsynaptic

proteins, including PSD95,

drebrin, and AMPA receptors.

[2][10] - Improved Cognitive

Function: Restored cognitive

function in hippocampal-

dependent tasks (Morris Water

Maze).[2] - No Effect on AD

Pathology: Did not alter

amyloid-β (Aβ) or tau

pathology in this model.[2][10]

Selectivity

Described as "highly selective"

for its target, though the target

and quantitative selectivity

data are not disclosed.
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Tazbentetol has been evaluated in Phase 1 studies in healthy volunteers and is currently in

Phase 2a trials for ALS and AD.[1][5][7][11]

Pharmacokinetics
Pharmacokinetic parameters were assessed in a Phase 1/2 study (NCT05882695) in healthy

volunteers. The studies demonstrated dose proportionality and plasma levels that aligned with

those showing efficacy in animal models.[12] While detailed parameters like half-life, Cmax,

and bioavailability are not publicly available, some AUC data from a conference presentation

are summarized below.

Table 2: Pharmacokinetic Data (AUC) from Multiple Ascending Dose (MAD) Study

Dose Level (Oral, q.d.) Relative Area Under the Curve (AUC)

25 mg Baseline

75 mg ~3x Baseline

150 mg ~6x Baseline

300 mg ~12x Baseline

600 mg ~24x Baseline

Data are estimated from a graphical

representation in a conference presentation and

represent relative increases.

Safety and Tolerability
Across clinical trials in healthy volunteers and patients with ALS and AD, Tazbentetol has been

well-tolerated.[1][11]

Table 3: Summary of Clinical Safety Findings
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Indication Study
Key Safety
Findings

Reference

ALS
Phase 2a

(NCT05882695)

Well-tolerated with no

treatment-related

serious adverse

events over 6 months

of oral daily dosing at

300mg.

[1][11]

Alzheimer's Disease
Phase 2a

(NCT06427668)

Favorable safety

profile with no severe

or treatment-related

adverse events. Well-

tolerated as

monotherapy and in

combination with

standard of care.

[5][6]

Clinical Efficacy (Topline Results)
Topline data from Phase 2a studies have shown encouraging signs of clinical activity.

Table 4: Summary of Phase 2a Clinical Efficacy Topline Results
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Indication Study
Key Efficacy
Findings

Reference

ALS
Phase 2a

(NCT05882695)

- 82% of patients

treated with SPG302

had a stable or

improved rate of

decline on the

ALSFRS-R scale.[1]

[11] - Compared to

historical controls,

treated patients

showed a 76% slower

rate of decline over 6

months.[1][11] - EEG

recordings showed

improvements in ALS-

associated patterns.

[1][11]

Alzheimer's Disease
Phase 2a

(NCT06427668)

- Rapid cognitive

benefits observed,

with a >2.5 point

average increase in

SMMSE within four

weeks vs. placebo (p

< 0.05).[5][13] -

Sustained cognitive

improvement

observed through 24-

40 weeks in SMMSE

and CDR-SB scores.

[5][7] - EEG data

showed a reversal of

AD-related cortical

"slowing".[5]
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Experimental Protocols & Workflows
Detailed, step-by-step protocols are proprietary to the manufacturer. The following descriptions

are based on published methodologies.

Preclinical In Vivo Efficacy Study Workflow (3xTg-AD
Mice)
The workflow for evaluating the efficacy of Tazbentetol in the Alzheimer's disease mouse model

is outlined below.
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3xTg-AD Mouse Model

Daily Dosing (i.p.)
Vehicle, 3 mg/kg, or 30 mg/kg

for 4 weeks

Cognitive Assessment
(Morris Water Maze)
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Caption: General experimental workflow for preclinical evaluation in AD mouse models.

Methodology Summary (based on Trujillo-Estrada et al., 2021):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b10860899?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animals and Dosing: 3xTg-AD mice received daily intraperitoneal injections of Tazbentetol (3

or 30 mg/kg) or vehicle (5% DMSO in PBS) for four weeks.

Behavioral Testing (Morris Water Maze): Mice were trained to find a submerged platform in a

circular pool of water. Spatial learning and memory were assessed by measuring the time

(latency) to find the platform over several trials.

Golgi Staining and Spine Analysis: After the final behavioral tests, brains were processed for

Golgi-Cox staining. Dendritic spine density and morphology were quantified in the stratum

radiatum of the hippocampal CA1 region using stereological methods.

Western Blotting: Hippocampal tissue was homogenized and processed for western blot

analysis to quantify the levels of key synaptic proteins such as PSD95, drebrin, and GluA1.

Phase 2a Clinical Trial Workflow (ALS/AD)
The general design for the Phase 2a studies in both ALS and Alzheimer's disease follows a

randomized, placebo-controlled structure.
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Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Placebo Group
(Double-Blind, ~4 weeks)

Tazbentetol (SPG302) Group
(e.g., 150mg or 300mg q.d.)

(Double-Blind, ~4 weeks)

Open-Label Extension
(All participants receive SPG302)

(24-52 weeks)

Primary & Secondary Endpoints:
- Safety & Tolerability

- PK/PD (EEG)
- Efficacy (Cognitive/Functional Scales)

Final Data Analysis

Click to download full resolution via product page

Caption: Generalized workflow for Phase 2a clinical trials of Tazbentetol (SPG302).

Methodology Summary (based on NCT05882695, NCT06427668):

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Patients diagnosed with mild-to-moderate AD or ALS.
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Intervention: A double-blind period where participants receive a daily oral dose of Tazbentetol

(e.g., 150mg or 300mg) or a matching placebo for approximately 4 weeks. This is followed

by a longer-term open-label extension where all participants receive the active drug.

Primary Endpoints: Assessment of safety, tolerability, pharmacokinetics, and

pharmacodynamics (including EEG biomarkers).

Secondary Endpoints: Efficacy measured by validated clinical scales, such as the ALS

Functional Rating Scale-Revised (ALSFRS-R) for ALS, and the Mini-Mental State

Examination (SMMSE) and Clinical Dementia Rating Sum of Boxes (CDR-SB) for AD.[5][11]

[13]

Conclusion
Tazbentetol (SPG302) is a promising, first-in-class synaptic regenerative small molecule with a

novel mechanism of action. By targeting the underlying pathology of synapse loss, it has the

potential to restore neuronal function and reverse cognitive and motor deficits in several

devastating neurological diseases. Preclinical data robustly support its mechanism, and early-

phase clinical trials have demonstrated a favorable safety profile and encouraging signals of

efficacy. Further data from ongoing and future larger-scale clinical trials will be crucial to fully

elucidate the therapeutic potential of this innovative approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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